molecular formula C7H11N3O2 B1654023 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane CAS No. 2095410-81-2

2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane

Cat. No.: B1654023
CAS No.: 2095410-81-2
M. Wt: 169.18
InChI Key: NMWPIIDPWLQJMT-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5,8-dioxaspiro[34]octane is a spirocyclic compound characterized by its unique structure, which includes an azidomethyl group and a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane typically involves the annulation of cyclopentane or four-membered rings. The synthetic routes employ readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to afford the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that utilize cost-effective reagents and conditions. The focus is on optimizing yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized under specific conditions.

    Reduction: Reduction reactions can convert the azide group to an amine.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions include amines, substituted spiro compounds, and various oxidized derivatives. These products are often intermediates in the synthesis of more complex molecules.

Scientific Research Applications

2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane involves its ability to undergo various chemical transformations. The azidomethyl group can participate in click chemistry reactions, forming triazoles that are useful in medicinal chemistry. The dioxaspiro ring system provides structural rigidity, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane is unique due to its combination of an azidomethyl group and a dioxaspiro ring system. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-(azidomethyl)-5,8-dioxaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c8-10-9-5-6-3-7(4-6)11-1-2-12-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWPIIDPWLQJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801261934
Record name 5,8-Dioxaspiro[3.4]octane, 2-(azidomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-81-2
Record name 5,8-Dioxaspiro[3.4]octane, 2-(azidomethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095410-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Dioxaspiro[3.4]octane, 2-(azidomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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